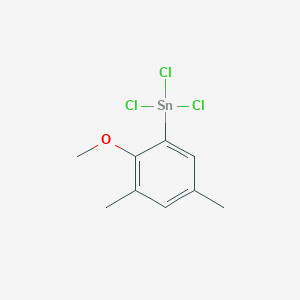![molecular formula C16H16O2 B14293181 Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]- CAS No. 115032-32-1](/img/structure/B14293181.png)
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a benzene ring substituted with a methoxy group (–OCH3) and a methoxymethyl group (–OCH2OCH3) at different positions.
- The compound’s systematic name reflects its structural features, which include a phenyl group (C6H5) attached to the double bond of the ethenyl group (–CH=CH–).
- This compound is of interest due to its unique substitution pattern and potential applications.
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-: , also known by its IUPAC name , is an organic compound with the molecular formula CHO.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of phenol with formaldehyde to form 4-methoxybenzyl alcohol. Subsequent treatment with sodium hydroxide converts it to the desired compound.
Reaction Conditions: The reaction typically occurs under basic conditions, and the use of a suitable solvent (such as methanol or ethanol) is essential.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: Benzene derivatives like this compound can undergo various reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, nitration yields the corresponding nitro derivative.
Scientific Research Applications
Chemistry: This compound serves as a model system for studying aromatic substitution reactions and electronic effects in substituted benzene rings.
Biology and Medicine: Its derivatives may have potential biological activities, such as antimicrobial or anti-inflammatory effects.
Industry: While not widely used industrially, it could find applications in specialty chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific biological or chemical context.
- If it interacts with biological targets, further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzene derivatives with similar substitution patterns, such as 1-methoxy-4-(methoxymethoxy)benzene, can be compared.
Uniqueness: The combination of methoxy and methoxymethyl groups in this compound distinguishes it from simpler benzene derivatives.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential.
Properties
CAS No. |
115032-32-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(methoxymethoxy)-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-13-18-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
InChI Key |
BHUZHNASHGJJTE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


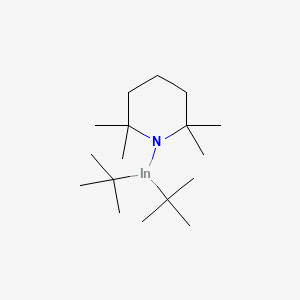
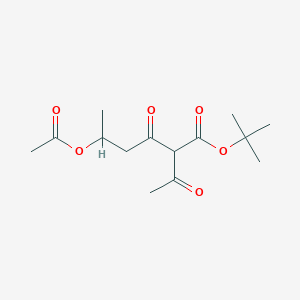
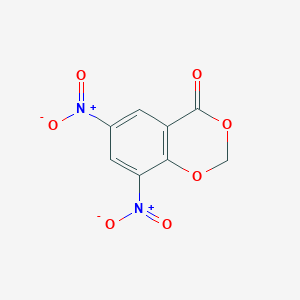
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
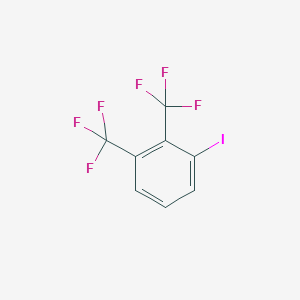



![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)


